molecular formula C11H17N5 B8334050 2-(4-Allylpiperazin-1-yl)pyrimidine-5-amine

2-(4-Allylpiperazin-1-yl)pyrimidine-5-amine

Cat. No. B8334050
M. Wt: 219.29 g/mol
InChI Key: SUFCBJACXCDJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Allylpiperazin-1-yl)pyrimidine-5-amine is a useful research compound. Its molecular formula is C11H17N5 and its molecular weight is 219.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Allylpiperazin-1-yl)pyrimidine-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Allylpiperazin-1-yl)pyrimidine-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Allylpiperazin-1-yl)pyrimidine-5-amine

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

2-(4-prop-2-enylpiperazin-1-yl)pyrimidin-5-amine

InChI

InChI=1S/C11H17N5/c1-2-3-15-4-6-16(7-5-15)11-13-8-10(12)9-14-11/h2,8-9H,1,3-7,12H2

InChI Key

SUFCBJACXCDJKL-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCN(CC1)C2=NC=C(C=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.84 g (17.0 mmol) of tin(II) chloride dihydrate were added to a solution of 530 mg (2.13 mmol) of 2-(4-allylpiperazin-1-yl)-5-nitropyrimidine from Example 16.1 in 20 ml of methanol and, after that, the reaction mixture was heated at reflux for 1 hour. After the solvent had been evaporated to dryness, the residue was treated with saturated aqueous sodium chloride solution and then made alkaline using dilute aqueous sodium hydroxide solution. After that, the aqueous reaction mixture was extracted with ethyl acetate. The solid which had precipitated out was filtered off with suction. The phases were then separated and the aqueous phase was extracted in each case twice with ethyl acetate and dichloromethane. After the combined organic phases had been dried over sodium sulfate, the drying agent had been filtered off and the solvent had been evaporated down to dryness, 220 mg (46% of theory) of the title compound were obtained.
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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